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Compound of Interest

Compound Name: Carboxymethyl-beta-cyclodextrin

Cat. No.: B2629365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Carboxymethyl-β-cyclodextrin (CM-β-CD), a chemically modified derivative of β-cyclodextrin, is

increasingly recognized for its potential as a pharmaceutical excipient, primarily due to its

enhanced aqueous solubility and ability to form inclusion complexes with a wide range of drug

molecules. This guide provides a comprehensive overview of the available toxicological and

biocompatibility data for CM-β-CD, offering a critical resource for its evaluation in drug

development and other biomedical applications. While extensive data exists for the parent β-

cyclodextrin and other derivatives, specific quantitative toxicological data for CM-β-CD remains

somewhat limited in publicly accessible literature. Therefore, this guide synthesizes the direct

evidence on CM-β-CD with relevant comparative data from other cyclodextrins to provide a

thorough safety assessment.

Executive Summary of Toxicological Profile
Carboxymethyl-β-cyclodextrin is generally considered to have a favorable safety profile,

characterized by low cytotoxicity compared to other modified cyclodextrins, such as methylated

derivatives. Its ionic nature, conferred by the carboxymethyl groups, appears to mitigate some

of the membrane-disrupting effects observed with other cyclodextrins. While specific acute and

chronic toxicity data are not extensively available, the broader family of β-cyclodextrin

derivatives has been subject to numerous studies, which can provide a foundational

understanding of their biocompatibility.
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In Vitro Toxicology
Cytotoxicity
In vitro cytotoxicity studies are fundamental in assessing the potential of a substance to cause

cell damage or death. For CM-β-CD, available data suggests a lower cytotoxic potential

compared to other modified cyclodextrins.

One study investigating a magnetic nanocarrier system incorporating CM-β-CD demonstrated

low toxicity in Human Umbilical Vein Endothelial Cells (HUVEC). At a high concentration of

1000 μg/mL, the cell viability was reported to be 57.13%, indicating a relatively low level of

cytotoxicity.[1]

Comparative studies have also shed light on the relative safety of CM-β-CD. Research

comparing various β-cyclodextrin derivatives has shown that ionic derivatives, such as

carboxymethylated-β-cyclodextrin, are less toxic to HeLa cells than their methylated

counterparts. This difference in cytotoxicity is often attributed to the mechanism of action,

where methylated cyclodextrins exhibit a higher propensity for extracting cholesterol from cell

membranes, leading to cell lysis.

Table 1: Comparative Cytotoxicity of β-Cyclodextrin Derivatives

Cyclodextrin Derivative Cell Line Key Finding

Carboxymethyl-β-cyclodextrin

(CMBCD)
HeLa

Less toxic than methylated β-

cyclodextrin derivatives.

Magnetic Carboxymethyl-β-

cyclodextrin (Mag/CM-β-CD)
HUVEC

57.13% cell viability at 1000

µg/mL.[1]

Methylated-β-cyclodextrins

(e.g., DIMEB, TRIMEB)
HeLa

More toxic than ionic

derivatives like CMBCD.

Hemocompatibility
Hemocompatibility is a critical parameter for any material intended for parenteral

administration, as it assesses the interaction of the material with blood components, particularly

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11698272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11698272/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2629365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


red blood cells. The hemolytic potential of cyclodextrins is a known concern, with some

derivatives causing rupture of red blood cells.

Studies on the hemolytic effects of various cyclodextrin derivatives have indicated that the ionic

character of the molecule plays a significant role. One investigation into the hemolytic effects of

methylated, polymeric, and carboxymethylated cyclodextrins suggested that the introduction of

ionic groups can influence the degree of hemolysis.[2] While specific quantitative data for CM-

β-CD was not detailed in the available abstract, the general finding points towards a potentially

lower hemolytic activity compared to non-ionic derivatives. The protective effects of

cyclodextrins against drug-induced hemolysis have also been noted, which is attributed to the

formation of inclusion complexes that reduce the effective concentration of the hemolytic drug.

[3]

It is important to note that comprehensive quantitative hemolysis data for pure CM-β-CD is not

readily available in the reviewed literature.

In Vivo Toxicology
Specific in vivo toxicity data for Carboxymethyl-β-cyclodextrin, such as LD50 (median lethal

dose) and NOAEL (No-Observed-Adverse-Effect Level), are not well-documented in publicly

available studies. However, data from the parent β-cyclodextrin and other derivatives can offer

some context.

For the parent β-cyclodextrin, oral administration is generally considered safe with a very high

LD50 in rats. Parenteral administration, however, has been associated with nephrotoxicity for

some cyclodextrin derivatives, though this is often dose-dependent and varies between

derivatives.[4] European Medicines Agency (EMA) documents suggest that for parenteral use,

derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin

(SBE-β-CD) are considered safer than the parent β-cyclodextrin.[5]

Table 2: In Vivo Toxicity Data for Selected Cyclodextrins (for reference)
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Compound Species Route
Toxicity
Endpoint

Value

β-Cyclodextrin Rat Oral LD50 >5,000 mg/kg

β-Cyclodextrin Dog Oral LD50 >5,000 mg/kg

γ-Cyclodextrin Rat Oral LD50 >8,000 mg/kg

HP-β-CD Rat Oral NOAEL (1-year) 500 mg/kg/day

SBE-β-CD Rat Oral NOAEL (90-day) 3,600 mg/kg/day

This data is for other cyclodextrins and should be used for comparative reference only. Specific

in vivo toxicity data for CM-β-CD is not available in the reviewed literature.

Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. Standard tests

include the bacterial reverse mutation assay (Ames test) and the in vitro chromosomal

aberration assay.

No specific genotoxicity data for Carboxymethyl-β-cyclodextrin was found in the reviewed

literature. General safety assessments for some other cyclodextrin derivatives have shown no

mutagenic potential.[5] Given the intended use of CM-β-CD in pharmaceutical formulations, the

absence of such data is a significant gap that would need to be addressed in a formal

regulatory submission.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies.

Below are generalized protocols for key assays, based on standard practices, which would be

adapted for the specific evaluation of CM-β-CD.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes can, under defined conditions, reflect the number of viable cells present.
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Workflow for a Typical MTT Cytotoxicity Assay

Cell Preparation

Treatment

Incubation & Assay

Data Analysis

Culture selected cell line (e.g., HUVEC)

Seed cells into 96-well plates

Add CM-β-CD solutions to cells

Prepare serial dilutions of CM-β-CD

Incubate for a defined period (e.g., 24h, 48h)

Add MTT reagent to each well

Incubate to allow formazan crystal formation

Add solubilization solution (e.g., DMSO)

Measure absorbance (e.g., at 570 nm)

Calculate cell viability (%) relative to control
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Caption: Workflow for in vitro cytotoxicity testing of CM-β-CD using the MTT assay.

Detailed Steps:

Cell Culture and Seeding: A relevant cell line (e.g., HUVEC, HeLa, or a cell line pertinent to

the intended application) is cultured under standard conditions. Cells are then harvested and

seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

Treatment: Stock solutions of CM-β-CD are prepared and serially diluted in a culture medium

to achieve a range of test concentrations. The culture medium in the wells is replaced with

the medium containing the different concentrations of CM-β-CD. Control wells containing

medium only (negative control) and a known cytotoxic agent (positive control) are also

included.

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C

in a humidified incubator with 5% CO2.

MTT Addition and Incubation: Following the treatment period, the MTT reagent is added to

each well. The plates are then incubated for a further 2-4 hours, during which viable cells

with active metabolism convert the yellow MTT into purple formazan crystals.

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized detergent

solution) is added to each well to dissolve the formazan crystals. The absorbance of the

resulting purple solution is then measured using a microplate reader at a wavelength of

approximately 570 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

for each concentration of CM-β-CD relative to the untreated control cells. An IC50 value (the

concentration that inhibits 50% of cell viability) can then be determined.

Hemolysis Assay
This assay evaluates the potential of a substance to damage red blood cells, leading to the

release of hemoglobin.

Workflow for a Typical Hemolysis Assay
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Blood Preparation

Treatment

Incubation & Separation

Data Analysis

Collect fresh whole blood

Wash red blood cells (RBCs) with saline

Prepare a diluted RBC suspension

Mix RBC suspension with CM-β-CD solutions

Prepare dilutions of CM-β-CD

Incubate at 37°C for a defined time

Centrifuge to pellet intact RBCs

Collect the supernatant

Measure absorbance of hemoglobin (e.g., at 540 nm)

Calculate % hemolysis relative to controls
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Caption: Workflow for assessing the hemolytic potential of CM-β-CD.
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Detailed Steps:

Preparation of Red Blood Cells (RBCs): Freshly drawn whole blood (typically human or

rabbit) is centrifuged to separate the RBCs from the plasma. The RBCs are then washed

multiple times with an isotonic saline solution (e.g., phosphate-buffered saline, PBS) to

remove any remaining plasma components. A diluted suspension of the washed RBCs is

then prepared.

Treatment: Serial dilutions of CM-β-CD are prepared in the same isotonic buffer. The RBC

suspension is then incubated with the different concentrations of CM-β-CD. A negative

control (RBCs in buffer alone) and a positive control (RBCs in a solution that causes 100%

hemolysis, such as Triton X-100 or distilled water) are included.

Incubation and Centrifugation: The mixtures are incubated at 37°C for a specified time (e.g.,

1-4 hours). After incubation, the samples are centrifuged to pellet the intact RBCs and any

cell debris.

Measurement of Hemoglobin Release: The supernatant, which contains the released

hemoglobin from any lysed cells, is carefully collected. The absorbance of the supernatant is

measured using a spectrophotometer at a wavelength corresponding to the peak

absorbance of hemoglobin (around 540 nm).

Calculation of Hemolysis: The percentage of hemolysis is calculated for each concentration

of CM-β-CD using the following formula: % Hemolysis = [(Abs_sample -

Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test)
The Ames test uses several strains of bacteria (typically Salmonella typhimurium) with

mutations in genes involved in histidine synthesis. It tests for a substance's ability to cause a

reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Logical Flow of the Ames Test
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Test Setup

Exposure

Incubation & Scoring

Interpretation

Histidine-dependent bacterial strains

Mix bacteria, CM-β-CD, and S9 mix (or buffer)

CM-β-CD at various concentrations S9 mix (for metabolic activation)

Plate on histidine-deficient agar

Incubate for 48-72 hours

Count visible revertant colonies

Compare colony counts to negative control

Determine mutagenic potential

Click to download full resolution via product page

Caption: Logical relationship of components and steps in the Ames test for mutagenicity.

Detailed Steps:
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Preparation: Several tester strains of Salmonella typhimurium are used, each sensitive to

different types of mutagens. The test is performed both with and without a metabolic

activation system (S9 fraction from rat liver), to detect mutagens that require metabolic

activation to become genotoxic.

Exposure: The tester strains are exposed to various concentrations of CM-β-CD in the

presence or absence of the S9 mix. This mixture is then combined with molten top agar and

poured onto a minimal glucose agar plate, which lacks histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring and Interpretation: Only bacteria that have undergone a reverse mutation to regain

their ability to synthesize histidine will be able to grow and form visible colonies. The number

of revertant colonies on the test plates is counted and compared to the number of

spontaneous revertant colonies on the negative control plates. A significant, dose-dependent

increase in the number of revertant colonies suggests that CM-β-CD is mutagenic.

Conclusion and Future Directions
Carboxymethyl-β-cyclodextrin presents a promising profile as a biocompatible pharmaceutical

excipient. The available in vitro data suggests a lower cytotoxicity compared to other

cyclodextrin derivatives. However, to fully establish its safety for clinical applications,

particularly for parenteral routes of administration, a more comprehensive toxicological

evaluation is necessary.

Key data gaps that require further investigation include:

Quantitative in vivo acute and sub-chronic toxicity studies to determine LD50 and NOAEL

values.

Comprehensive genotoxicity testing, including the Ames test and chromosomal aberration

assays, following regulatory guidelines.

Detailed quantitative hemolysis studies to precisely determine the hemolytic potential of CM-

β-CD at various concentrations.

Studies on the immunogenicity and sensitization potential of CM-β-CD.
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As the use of CM-β-CD in advanced drug delivery systems continues to grow, a concerted

effort to generate and publish this critical safety data will be essential for its successful

translation from the laboratory to clinical practice, ensuring both efficacy and patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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